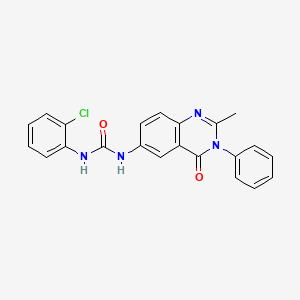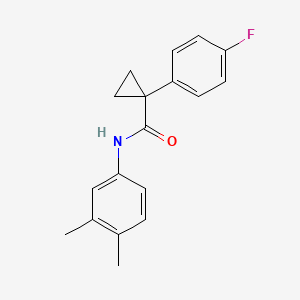
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, more commonly known as CP-AMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4). CP-AMP is a small molecule inhibitor that has been developed for use in laboratory experiments to study the role of CDK4 in cell cycle regulation. CP-AMP has been used in a variety of scientific research applications, including cancer biology, neurodegenerative diseases, and aging.
科学的研究の応用
CP-AMP has been used in a variety of scientific research applications. It has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in cell cycle regulation, as well as its role in cancer biology, neurodegenerative diseases, and aging. In cancer biology, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in tumorigenesis and metastasis. In neurodegenerative diseases, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the development and progression of Alzheimer’s disease and Parkinson’s disease. In aging, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the regulation of cellular senescence.
作用機序
CP-AMP inhibits the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
CP-AMP has been shown to inhibit the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in a variety of cell types, including cancer cells, neurons, and fibroblasts. This inhibition of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea activity has been shown to have a variety of biochemical and physiological effects. In cancer cells, CP-AMP has been shown to inhibit cell proliferation and induce apoptosis. In neurons, CP-AMP has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of neuronal plasticity. In fibroblasts, CP-AMP has been shown to induce cellular senescence, which is a process involved in aging.
実験室実験の利点と制限
The use of CP-AMP in laboratory experiments has a number of advantages. It is a small molecule inhibitor that is relatively easy to synthesize and has been shown to be effective in a variety of cell types. However, there are also some limitations to its use. CP-AMP is not a specific inhibitor of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, as it can also inhibit other CDKs. In addition, CP-AMP can be toxic to cells at high concentrations.
将来の方向性
The use of CP-AMP in laboratory experiments has opened up a number of potential future directions. These include the development of more specific inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, the study of the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in other diseases and conditions, and the use of CP-AMP in combination with other inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea to enhance the efficacy of the inhibitor. In addition, CP-AMP could be used in combination with other drugs to enhance the efficacy of cancer therapies. Finally, CP-AMP could be used in combination with other drugs to enhance the efficacy of therapies for neurodegenerative diseases and aging.
合成法
CP-AMP is synthesized through a multi-step process that involves the reaction of 2-chlorophenyl-3-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-ylurea with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction is followed by purification of the product using column chromatography.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIZURCELSEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)